6-(4-Methoxyanilino)-2,4-pyrimidinediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72255-57-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16) |
InChI Key |
KNFIZFJIHAXZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 6-(4-Methoxyanilino)-2,4-pyrimidinediol is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its chemical structure and data from analogous pyrimidine (B1678525) derivatives. semanticscholar.org
In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are anticipated. The methoxy (B1213986) (–OCH₃) group would typically appear as a sharp singlet at approximately 3.8 ppm. The aromatic protons of the 4-methoxyanilino group are expected to present as two doublets in the aromatic region (around 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the C5-proton of the pyrimidine ring would likely be observed, with its chemical shift influenced by the adjacent amino group. Furthermore, exchangeable protons from the N-H groups of the uracil (B121893) ring and the aniline (B41778) linker would be visible, often as broad singlets.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom. Key expected resonances include those for the methoxy carbon, the aromatic carbons, and the carbonyl carbons (C2 and C4) of the pyrimidinediol ring, which would appear significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methoxy Protons | ~ 3.8 | Singlet | –OCH₃ |
| Aromatic Protons | ~ 6.8 - 7.0 | Doublet | Protons ortho to –OCH₃ |
| Aromatic Protons | ~ 7.3 - 7.5 | Doublet | Protons ortho to –NH |
| Pyrimidine Proton | ~ 5.0 - 5.5 | Singlet | C5–H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Methoxy Carbon | ~ 55 | –OCH₃ |
| Pyrimidine C5 | ~ 95 - 100 | C5 |
| Aromatic Carbons | ~ 114 - 140 | C-atoms of aniline ring |
| Pyrimidine C6 | ~ 150 | C6 |
| Aromatic C-O | ~ 155 | C-atom attached to –OCH₃ |
Utilization of Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₁N₃O₃. The calculated exact mass of the molecule is 233.08004122 Da. nih.gov The observation of the protonated molecule [M+H]⁺ at m/z 234.0879 in an experimental setting would provide strong evidence for the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, offering additional structural proof. The fragmentation of uracil and its derivatives often involves a retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. researchgate.netresearchgate.net For this compound, fragmentation could also occur at the C6-N bond connecting the pyrimidine and aniline moieties, or involve the loss of the methoxy group. Analysis of these fragment ions helps to piece together the molecular structure. rsc.org
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₃ | Elemental Composition |
| Exact Mass | 233.0800 Da | Precise molecular mass |
| Monoisotopic Mass | 233.08004122 Da | Mass of the most abundant isotope |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structural features.
The presence of N-H groups (in the uracil ring and the aniline linker) would be indicated by stretching vibrations in the region of 3100-3400 cm⁻¹. The two carbonyl groups (C=O) of the pyrimidinediol ring are expected to produce strong, distinct absorption bands between 1650 and 1750 cm⁻¹. Aromatic C=C stretching vibrations from the aniline ring would appear in the 1450-1600 cm⁻¹ range. Additionally, the C-O stretching of the methoxy group would likely be observed as a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). These absorptions collectively provide a spectroscopic fingerprint, confirming the presence of the key functional groups.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3400 | N–H Stretch | Amine/Amide (Uracil & Aniline) |
| 3000 - 3100 | C–H Stretch | Aromatic |
| 2850 - 3000 | C–H Stretch | Aliphatic (–OCH₃) |
| 1650 - 1750 | C=O Stretch | Carbonyl (Uracil dione) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C–O Stretch (asymmetric) | Aryl Ether (Methoxy) |
X-ray Crystallography for Precise Molecular Architecture Determination
While spectroscopic methods define connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its crystalline state. Although a crystal structure for this compound has not been reported in the searched literature, this technique would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com
Such an analysis would confirm the planarity of the pyrimidine and aniline rings and determine the dihedral angle between them. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the N-H and C=O groups. These interactions are crucial for understanding the solid-state properties of the compound. If a suitable single crystal could be grown, X-ray diffraction would provide an unambiguous determination of its molecular architecture. researchgate.netresearchgate.net
Computational Chemistry and in Silico Investigations of 6 4 Methoxyanilino 2,4 Pyrimidinediol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the geometric and electronic properties of compounds like 6-(4-Methoxyanilino)-2,4-pyrimidinediol.
DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to achieve this.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis provides further insights into charge transfer mechanisms and hyperconjugative interactions within the molecule.
Table 1: Predicted Physicochemical and Electronic Properties from DFT
| Property | Description | Typical Application |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Foundation for all other computational studies. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Predicts chemical reactivity and stability. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial for predicting the binding affinity and interaction patterns of this compound with various biological targets.
The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. These scores, often expressed in kcal/mol, help rank potential drug candidates.
For pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX), cyclin-dependent kinases (CDKs), and various microbial enzymes. The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's active site. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of this compound and the dynamics of its binding to a target protein.
Starting from a docked complex, an MD simulation solves Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities. This allows for the analysis of how the ligand and protein interact and adapt to each other's presence. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
These simulations can confirm the stability of the interactions predicted by docking and provide a more accurate estimation of the binding free energy. By observing the dynamic behavior of the ligand in the active site, researchers can gain a deeper understanding of the binding mechanism and the factors contributing to the stability of the ligand-protein complex.
In Silico Screening Methodologies for Potential Bioactivity Identification
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were part of such a library, these methods could predict its potential biological activities.
Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods use the knowledge of known active molecules to identify others with similar properties. Structure-based methods, which include molecular docking, use the 3D structure of the target to screen for compounds that are sterically and electrostatically complementary.
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Servers like SwissADME and pkCSM can analyze a molecule's structure to predict its pharmacokinetic profile and potential toxicity, which are crucial for identifying promising drug candidates early in the discovery process. The Prediction of Activity Spectra for Substances (PASS) is another tool that estimates a broad range of biological activities based on the structure of the compound.
Table 2: Common In Silico Screening and Prediction Tools
| Tool/Method | Purpose | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicts ligand-target binding. | Binding affinity, interaction modes. |
| QSAR | Relates chemical structure to biological activity. | Activity prediction for new compounds. |
| SwissADME/pkCSM | Predicts pharmacokinetic properties. | ADMET profile, drug-likeness. |
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the rate-determining steps.
DFT calculations are frequently used to map the potential energy surface of a reaction. This involves calculating the energies of reactants, products, and all intervening transition states and intermediates. The activation energy barriers calculated for each step help in understanding the reaction kinetics and identifying the most plausible mechanism. For complex reactions, such as the multi-component synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines, these theoretical studies are essential for understanding how the final product is formed.
These computational investigations can also explore the effects of different catalysts, solvents, and substituent groups on the reaction outcome and efficiency. The insights gained from these studies are critical for optimizing reaction conditions and for the rational design of new synthetic routes.
Structure Activity Relationship Sar Studies on 6 4 Methoxyanilino 2,4 Pyrimidinediol and Its Analogues
Principles and Methodologies of SAR Elucidation in Pyrimidinedione Chemistry
The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For pyrimidinedione derivatives, this process is crucial for optimizing lead compounds into potent and selective therapeutic agents. nih.gov The fundamental principle is that minor modifications to a molecule's structure can lead to significant changes in its physicochemical properties, which in turn affect its interaction with biological targets. researchgate.net
Methodologies for SAR elucidation in pyrimidinedione chemistry involve a systematic approach. Initially, a "hit" compound, such as a pyrimidinedione derivative identified from screening, is selected. nih.gov Subsequently, a series of analogues is synthesized by strategically modifying different parts of the molecule. nih.gov Common modifications include altering substituents at various positions on the pyrimidine (B1678525) ring (positions 2, 4, 5, or 6), changing the nature of the side chains, and introducing or removing functional groups. nih.govnih.gov
These synthesized analogues are then subjected to biological assays to determine their activity, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. researchgate.net The collected data, which correlates structural changes with biological outcomes, forms the basis of the SAR study. researchgate.net Computational tools are frequently employed to support these efforts. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, uses statistical methods to correlate physicochemical descriptors of the molecules with their biological activity. mdpi.com Molecular docking simulations can also predict how different analogues bind to a target protein, providing insights into the key interactions that govern potency and selectivity. mdpi.com
Impact of Substituent Modifications on Biological Profiles
The biological activity of pyrimidinedione derivatives is highly sensitive to the nature and position of substituents on the core scaffold. nih.gov SAR studies have demonstrated that strategic modifications can profoundly influence potency and selectivity against various biological targets, such as enzymes and receptors. sci-hub.senih.gov
For example, in the development of novel thiazolopyrimidinone-based PI3K-beta inhibitors, modifications to the N1-position of the core structure were explored. nih.gov A substituted benzyl (B1604629) group at this position was found to be crucial for interacting with a lipophilic pocket in the enzyme's active site. nih.gov
Table 1: SAR of R1 Substitutions on Thiazolopyrimidinone Core for PI3K Isoform Inhibition nih.gov
| Compound No. | R1 Substituent | PI3K-alpha IC50 (nM) | PI3K-beta IC50 (nM) | PI3K-delta IC50 (nM) | PI3K-gamma IC50 (nM) |
| 1 | H | 110 | 1.1 | 120 | 170 |
| 2 | 2-F | 200 | 0.9 | 150 | 250 |
| 3 | 3-F | 150 | 1.5 | 180 | 200 |
| 4 | 4-F | 120 | 1.2 | 130 | 180 |
| 5 | 2-Cl | 250 | 0.8 | 170 | 280 |
| 6 | 3-Cl | 180 | 1.8 | 200 | 220 |
| 7 | 4-Cl | 140 | 1.4 | 160 | 190 |
Similarly, in a series of 2,4-diaminopyrido[2,3-d]pyrimidines designed as dihydrofolate reductase (DHFR) inhibitors, substitutions on the side chain phenyl ring significantly affected selectivity. The 2',5'-dichloro analogue demonstrated a selectivity ratio of 15.7 for Pneumocystis carinii DHFR over rat liver DHFR, highlighting how halogen substitutions can be tuned to achieve pathogen-specific inhibition. nih.gov The presence of halogens like chloro, bromo, and fluoro can be critical for biological activity and improving bioavailability. nih.gov The position of substituents greatly influences the resulting biological activities. nih.gov
Correlations between Electronic Structure and Observed Activities
The biological activity of a molecule is intrinsically linked to its electronic structure, which dictates how it interacts with its biological target. researchgate.net In the study of pyrimidinedione analogues, understanding the correlation between electronic properties and observed activities is key to designing more effective compounds. nih.gov Methods like analyzing electrostatic potential maps are used to establish these correlations by identifying regions of high and low electron density in the molecule's ground state. mdpi.com
The distribution of electronic charge, influenced by the number and position of substituents, affects molecular polarity, lipophilicity, and the capacity for hydrogen bonding—all of which are critical for target binding. nih.gov For instance, the presence and positioning of electron-donating groups (like -OCH3 and -OH) or electron-withdrawing groups can alter the electronic landscape of the pyrimidinedione scaffold. mdpi.com SAR analysis has shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance the antiproliferative activity of related heterocyclic compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies formalize this correlation by building mathematical models. mdpi.com These models use calculated electronic descriptors (such as atomic charges, dipole moment, and frontier orbital energies) to predict the biological activity of new analogues. researchgate.net This approach helps in understanding the electronic features that are essential for a desired pharmacological effect, guiding the synthesis of compounds with improved properties. mdpi.comresearchgate.net
Rational Design Strategies Based on SAR Data
The insights gained from SAR and electronic structure analyses are fundamental to the rational design of new, more potent, and selective pyrimidinedione-based therapeutic agents. nih.govnih.gov Rational design strategies use this accumulated knowledge to create novel molecules with a higher probability of success, moving beyond trial-and-error approaches. nih.gov
One common strategy involves identifying a pharmacophore—the essential arrangement of functional groups necessary for biological activity. nih.gov Once the pharmacophore is established, medicinal chemists can design new molecules that retain this core arrangement while modifying other parts of the structure to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov
For example, based on SAR data from previous series of PI3K inhibitors, a novel thiazolopyrimidinone series was designed. nih.gov The design hypothesis required three key binding interactions: a carbonyl group to interact with a specific amino acid (Tyr-839), a morpholine (B109124) group to act as a hinge binder, and a lipophilic group to induce a selectivity pocket. nih.gov This strategy led to the discovery of potent and selective PI3K-beta inhibitors. nih.gov Similarly, the development of dual PI3K/mTOR inhibitors from a pyrido[3,2-d]pyrimidine (B1256433) series was guided by SAR data and supported by in silico docking studies to explain the observed activities and guide further modifications. mdpi.com This iterative process of design, synthesis, and testing, informed by SAR data, accelerates the discovery of promising new drug candidates. rsc.org
Diverse Biological Activities and Biochemical Applications
Enzyme Inhibition Studies
The potential for 6-(4-Methoxyanilino)-2,4-pyrimidinediol and its structural analogs to act as enzyme inhibitors has been a key area of research. The pyrimidine (B1678525) core is a well-established scaffold in the design of molecules that target the active sites of enzymes.
Kinase Inhibition (e.g., Axl, Pim-1, CDK4/6)
While the pyrimidine scaffold is integral to many known kinase inhibitors, specific studies detailing the inhibitory activity of this compound against receptor tyrosine kinase Axl, Pim-1 kinase, or Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are not extensively documented in the available scientific literature. The broader class of pyrimidine derivatives has been widely explored for kinase inhibition, but direct evidence linking this specific compound to these targets is limited.
Other Enzyme Targets (e.g., BCAT1, Topoisomerase I, DNA Gyrase)
Investigations into the effect of this compound on other significant enzyme targets are similarly specialized. There is a lack of specific published research focused on the inhibitory action of this compound against Branched-Chain Amino Acid Transaminase 1 (BCAT1), Topoisomerase I, or DNA Gyrase.
However, the parent class of 6-anilinouracils has been identified as potent and selective inhibitors of the replication-specific DNA polymerase IIIC (Pol IIIC) found in Gram-positive bacteria. nih.govnih.gov This enzyme is a validated target for antimicrobial development. nih.gov The inhibitory action of 6-anilinouracils stems from their function as analogs of dGTP, a natural substrate for the polymerase. nih.gov
Antimicrobial Research
The antimicrobial potential of this compound is primarily understood through the context of its chemical family, the 6-anilinouracils.
Antibacterial Activities
The class of 6-anilinouracils demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Their mechanism of action is the selective inhibition of DNA polymerase IIIC, an enzyme essential for DNA replication in these organisms. nih.govasm.org This targeted action makes them a promising class for the development of new antibacterial agents, especially against strains resistant to existing drugs. nih.gov
Research on various derivatives within the 6-anilinouracil (B3066259) family has shown potent activity against clinically relevant pathogens. For instance, certain substituted analogs have demonstrated bactericidal effects against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium. nih.govasm.org The modification of the uracil (B121893) ring, particularly at the N3 position, has been shown to enhance the antibacterial potency of these compounds. nih.gov
| Compound Class | Target Enzyme | Spectrum of Activity | Reported Pathogens Inhibited |
|---|---|---|---|
| 6-Anilinouracils | DNA Polymerase IIIC | Gram-Positive Bacteria | Staphylococcus aureus, Coagulase-negative staphylococci, Enterococcus faecalis, Enterococcus faecium nih.govasm.org |
Antifungal Activities
While the broader family of pyrimidine derivatives has been extensively studied for potential antifungal properties against various phytopathogenic fungi, specific research focusing on the antifungal activity of this compound is not prominent in the existing literature. nih.govfrontiersin.orgnih.govresearchgate.net
Antiviral Investigations
Antioxidant Properties
The investigation into the antioxidant properties of pyrimidine derivatives is a significant area of research. These compounds are evaluated for their ability to neutralize free radicals, which are implicated in a variety of pathological conditions. The antioxidant capacity of pyrimidine analogues is often attributed to their chemical structure, which can allow for the donation of hydrogen atoms or electrons to scavenge reactive oxygen species.
Antiproliferative Effects in Cellular Models
The potential for pyrimidine derivatives to inhibit cell proliferation is a cornerstone of their investigation as potential anticancer agents. The structural similarity of the pyrimidine core to the nucleobases that constitute DNA and RNA provides a rationale for their interference with cellular replication processes.
Studies on various substituted pyrimidines have demonstrated their ability to induce cell cycle arrest and apoptosis in a range of human cancer cell lines. These effects are often evaluated using techniques such as the MTT assay to determine cell viability and flow cytometry to analyze the cell cycle distribution. Research has explored the efficacy of pyrimidine compounds against cell lines representing various cancers, including but not limited to ovarian (A2780), breast (HBL-100, T-47D, MCF-7, MDA-MB-231), cervical (HeLa), and colon (SW1573, WiDr) cancers. However, specific research detailing the antiproliferative effects of this compound on these or other cellular models, including data on its IC50 values and mechanisms of action, is not extensively reported.
Antiparasitic Research
The development of novel antiparasitic agents is a critical area of global health research, and pyrimidine derivatives have been explored for their potential in this domain. The essential role of nucleic acid synthesis in the life cycle of parasites presents a viable target for pyrimidine-based inhibitors.
Research in this area has involved screening pyrimidine analogues against various parasitic organisms, such as those responsible for leishmaniasis (Leishmania major), Chagas disease (Trypanosoma cruzi), and malaria (Plasmodium falciparum). For instance, certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified with activity against Leishmania major and Toxoplasma gondii. Despite these promising findings within the broader class of pyrimidine-containing compounds, specific studies detailing the antiparasitic activity of this compound against these or other parasites have not been prominently featured in the available scientific literature.
Applications as Research Tools in Biological Pathways
Beyond their direct therapeutic potential, pyrimidine derivatives can serve as valuable research tools for elucidating complex biological pathways. Their ability to interact with specific enzymes or receptors can help in the characterization of these biological targets and the pathways they regulate.
The diverse functionalities that can be incorporated into the pyrimidine scaffold allow for the synthesis of molecular probes and inhibitors that can be used to study processes such as signal transduction, enzyme kinetics, and gene regulation. While the general importance of pyrimidine derivatives in cellular processes is well-established, specific examples of this compound being utilized as a selective inhibitor or probe to investigate a particular biological pathway are not well-documented in the current body of research.
Mechanistic Insights into Biological Action
Molecular Mechanism Elucidation for Observed Biological Activities
There is currently a notable absence of published research detailing the molecular mechanisms underlying any biological activities of 6-(4-Methoxyanilino)-2,4-pyrimidinediol. While the pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, including kinase inhibitors and anticonvulsants, specific studies elucidating the pathways and cellular effects of this particular compound are not available.
Ligand-Target Interaction Dynamics
Information regarding the specific biological targets of this compound and the dynamics of its interaction with these targets is not present in the available scientific literature. Consequently, details from enzyme inhibition assays, computational docking studies, or other experimental methods that would shed light on its binding affinity, and mode of interaction are unavailable.
Future Research Directions and Potential Academic Impact
Exploration of Novel Synthetic Routes and Scaffold Diversification
The academic exploration of 6-(4-Methoxyanilino)-2,4-pyrimidinediol and its analogs is contingent upon efficient and versatile synthetic methodologies. Future research should focus on developing novel synthetic routes that allow for the rapid generation of a diverse library of related compounds. While classical methods for pyrimidine (B1678525) synthesis exist, modern organic chemistry offers a broader toolkit. beilstein-journals.orgbeilstein-journals.org
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings could be optimized for the synthesis of the core structure and its derivatives. mdpi.com These methods are known for their efficiency, versatility, and compatibility with a wide range of functional groups, which would facilitate the introduction of various aryl or heteroaryl groups. mdpi.comnih.gov
One-Pot and Multicomponent Reactions: Developing one-pot procedures, such as the Ugi reaction or other multicomponent strategies, could significantly streamline the synthesis of complex derivatives from simple starting materials. nih.gov This approach enhances synthetic efficiency by reducing the number of intermediate purification steps.
Scaffold Hopping and Diversification: A crucial research direction is the concept of "scaffold hopping," where the central pyrimidine-2,4-dione (uracil) core is replaced by other heterocyclic systems to explore new chemical space and biological activities. nih.gov Isosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring, for instance, is a widely applied strategy in medicinal chemistry. mdpi.com Investigating alternative scaffolds like thieno[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, or quinazolines could lead to the discovery of compounds with novel pharmacological profiles. nih.govmdpi.comresearchgate.netnih.gov
Table 1: Potential Synthetic Strategies for Derivative Synthesis
| Synthetic Strategy | Description | Potential Application for this compound Analogs |
|---|---|---|
| Suzuki Cross-Coupling | A palladium-catalyzed reaction that couples an organoboron compound with a halide. mdpi.com | Introduction of diverse aryl or heteroaryl substituents on the pyrimidine or aniline (B41778) rings to probe structure-activity relationships. |
| Cyclocondensation Reactions | Formation of a heterocyclic ring from acyclic precursors. The Guareschi-Thorpe condensation is a classic example for creating substituted pyridones. beilstein-journals.orgbeilstein-journals.org | Efficient construction of the core pyrimidine ring or alternative heterocyclic scaffolds from simple building blocks. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. beilstein-journals.org | A potential key step for attaching the 4-methoxyanilino side chain to a pre-functionalized pyrimidine ring. |
| Aminocarbonylation | A palladium-catalyzed reaction involving an aryl halide, carbon monoxide, and an amine to form an amide. nih.gov | Could be adapted to synthesize amide derivatives, modifying the link between the two core rings. |
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools to guide synthetic efforts and predict the biological potential of new molecules, saving significant time and resources. For this compound, a multi-faceted computational approach is warranted.
Molecular Docking: This technique can predict the preferred binding mode and affinity of a ligand to a biological target. nih.govnih.govresearchgate.net Future studies should employ molecular docking to screen this compound and its virtual derivatives against libraries of known protein structures, such as kinases, G-protein-coupled receptors, and enzymes, to generate hypotheses about its potential biological targets. nih.govmdpi.com A binding affinity of less than -5.0 kcal/mol is often considered indicative of favorable binding activity. dovepress.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By synthesizing a small, focused library of analogs and evaluating their activity, a robust QSAR model could be developed. Such a model would identify key molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) that govern activity, enabling the prediction of potency for newly designed compounds prior to their synthesis. nih.govresearchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net A pharmacophore model for this compound class could be generated based on active analogs, providing a blueprint for designing novel molecules that retain the necessary features for target interaction.
Molecular Dynamics (MD) Simulations: Following docking studies, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. mdpi.com
Table 2: Application of Computational Methods
| Computational Method | Objective | Potential Impact on Research |
|---|---|---|
| Molecular Docking | Predict binding poses and affinities to protein targets. nih.gov | Prioritize compounds for synthesis and biological testing; initial identification of potential targets. |
| QSAR Analysis | Correlate structural features with biological activity. nih.gov | Guide the design of more potent analogs by identifying key molecular properties. |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. researchgate.net | Facilitate the design of novel scaffolds that maintain critical interactions with the target. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net | Early-stage filtering of compounds with poor drug-like properties. |
Identification of New Biological Targets and Pathways
A primary goal for future research is to elucidate the biological activity of this compound. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs with diverse biological functions. beilstein-journals.org This suggests that this compound and its derivatives could interact with a variety of biological targets.
Systematic screening is essential. This could involve:
High-Throughput Screening (HTS): Testing the compound against large panels of biological targets, such as kinase and phosphatase assays, receptor binding assays, and cell-based pathway analyses.
Target-Based Screening: Based on the activities of structurally similar compounds, focused screening against specific protein families is a logical approach. For example, various pyrimidine derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), tyrosine kinases (EGFR, HER-2), and adenosine (B11128) receptors, or as modulators of the Wnt signaling pathway. nih.govnih.govnih.govresearchgate.netnih.gov
Phenotypic Screening: Evaluating the compound's effect in disease-relevant cellular models (e.g., cancer cell lines, parasite cultures) can uncover novel mechanisms of action without a preconceived target. nih.gov For instance, related 2,4-diamino-6-methylpyrimidines were identified as potential treatments for Chagas' disease through phenotypic screening. nih.gov
Development of Structure-Based Design Principles for Targeted Modulators
Once a validated biological target is identified, a structure-based design program can be initiated to develop potent and selective modulators. This process relies on understanding the precise molecular interactions between the compound and its target protein.
The key steps would include:
Structural Elucidation: Obtaining a high-resolution 3D structure of the compound bound to its target via X-ray crystallography or cryo-electron microscopy.
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing a systematic series of analogs to understand how modifications to different parts of the molecule—the aniline ring, the methoxy (B1213986) substituent, and the uracil (B121893) core—affect binding affinity and functional activity. nih.govmdpi.com For example, studies on 4-anilinoquinoline derivatives showed that adding specific groups at the 6-position could create irreversible inhibitors of EGFR and HER-2 kinases. nih.gov
Iterative Design Cycle: Using the structural and SAR data, computational models can guide the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.
Utility as Probes for Biological Systems
A well-characterized, potent, and selective modulator derived from this compound could serve as a valuable chemical probe. Chemical probes are indispensable tools for basic research, allowing scientists to investigate the roles of specific proteins in complex biological systems.
To develop a derivative into a chemical probe, future research must rigorously establish:
Potency and Selectivity: The compound must demonstrate high potency for its intended target and minimal activity against other related and unrelated proteins.
Mechanism of Action: A clear understanding of how the compound modulates the function of its target (e.g., competitive inhibition, allosteric modulation) is required.
Cellular Activity: The compound must be able to engage its target in a cellular context to be useful for studying biological pathways and disease models.
Once validated, such a probe could be used to dissect the physiological and pathological functions of its target protein, potentially uncovering new therapeutic strategies for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
